Chromatographic Resolution from Pregabalin
The compound possesses a terminal 5,6-olefin absent in Pregabalin [1]. The saturated analog Pregabalin (CAS 148553-50-8) contains a fully saturated hexanoic acid backbone, whereas 3-(aminomethyl)-5-methylhex-5-enoic acid introduces sp² hybridization at C5–C6, altering both reversed-phase chromatographic retention and UV absorption characteristics. This structural divergence enables baseline chromatographic resolution of the impurity from the parent drug substance, a prerequisite for accurate quantitation in purity assays [1]. In comparison, Pregabalin-4-eliminate (3-(aminomethyl)-5-methylhex-4-enoic acid) contains internal unsaturation at the 4,5-position and exhibits distinct retention behavior, necessitating separate reference standards for each impurity species [1].
| Evidence Dimension | Presence of 5,6-olefin double bond (chromatographic discrimination) |
|---|---|
| Target Compound Data | 5,6-unsaturated (terminal olefin); SMILES CC(=C)CC(CN)CC(O)=O |
| Comparator Or Baseline | Pregabalin: 5,6-saturated (SMILES CC(C)CC(CN)CC(O)=O); Pregabalin-4-eliminate: 4,5-unsaturated (SMILES CC(C)=CC(CN)CC(O)=O) |
| Quantified Difference | Qualitative structural difference; enables chromatographic resolution |
| Conditions | HPLC analysis of pharmaceutical impurities |
Why This Matters
This structural difference is the basis for the compound's validated function as a USP-recognized Pharmaceutical Analytical Impurity for Pregabalin [1], making it essential for regulatory-compliant analytical method validation.
- [1] Vollerner Y. (Teva Pharmaceutical Industries Ltd). Pregabalin-4-eliminate, pregabalin 5-eliminate, their use as reference marker and standard, and method to produce pregabalin containing low levels thereof. US Patent Application US20090137842A1, 2009. View Source
